N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a unique chemical compound known for its complex structure and wide range of applications in scientific research. This compound belongs to the class of oxalamides and features a cycloheptyl group, a phenylsulfonyl-substituted oxazinan ring, and an oxalamide backbone. Its distinct chemical structure lends itself to various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves a multi-step reaction sequence. The starting materials include cycloheptylamine, phenylsulfonyl oxazinan, and oxalyl chloride. The general synthetic route involves:
Step 1 Synthesis of the oxazinan derivative: - The 1,3-oxazinan-2-yl compound is synthesized by the reaction of an amine with an aldehyde or ketone in the presence of a catalyst.
Step 2 Introduction of the phenylsulfonyl group: - The oxazinan intermediate is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl substituent.
Step 3 Coupling with cycloheptylamine: - The phenylsulfonyl-substituted oxazinan is then coupled with cycloheptylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to form the desired product.
Step 4 Oxalamide formation:
Industrial Production Methods
Industrial production of this compound might involve optimizing the reaction conditions, such as temperature, pressure, and solvent selection, to enhance yield and purity. Batch or continuous flow synthesis methods could be utilized to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: : The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: : The oxalamide backbone may undergo reduction under specific conditions to form amines.
Substitution: : The compound can participate in nucleophilic substitution reactions at the oxazinan ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: : Hydrogen gas or lithium aluminium hydride can be employed.
Substitution: : Nucleophiles like alkoxides or thiolates are typically used in these reactions.
Major Products
Oxidation produces sulfonic acids and other oxidized derivatives.
Reduction yields primary or secondary amines.
Substitution reactions generate various substituted oxalamides.
Scientific Research Applications
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide finds applications in:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : For probing enzyme mechanisms and as a ligand in studying protein interactions.
Medicine: : Potential therapeutic agent in drug discovery for its activity on molecular targets.
Industry: : Used in materials science for its unique chemical properties.
Mechanism of Action
The mechanism by which N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects is through its interaction with specific molecular targets. The oxazinan ring can bind to enzyme active sites or receptor proteins, influencing their activity. This binding may affect various signaling pathways, leading to the compound's observed effects.
Comparison with Similar Compounds
Compared to other oxalamides, N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide stands out due to the presence of the cycloheptyl group and the phenylsulfonyl-substituted oxazinan ring. Similar compounds might include:
N1-cyclohexyl-N2-(1,3-oxazinan-2-yl)oxalamide
N1-cyclopentyl-N2-(1,3-oxazinan-2-yl)oxalamide
Each of these compounds, while structurally related, offers distinct properties and reactivities, making this compound unique in its applications and chemical behavior.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cycloheptyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c24-19(20(25)22-16-9-4-1-2-5-10-16)21-15-18-23(13-8-14-28-18)29(26,27)17-11-6-3-7-12-17/h3,6-7,11-12,16,18H,1-2,4-5,8-10,13-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHUFGZXOCPVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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